molecular formula C14H22N2 B1300255 1-(4-tert-Butylphenyl)piperazine CAS No. 68104-61-0

1-(4-tert-Butylphenyl)piperazine

Cat. No.: B1300255
CAS No.: 68104-61-0
M. Wt: 218.34 g/mol
InChI Key: ORDMNUOREWSOKN-UHFFFAOYSA-N
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Description

1-(4-tert-Butylphenyl)piperazine is an organic compound with the molecular formula C14H22N2. It is a derivative of piperazine, where one of the hydrogen atoms on the piperazine ring is substituted with a 4-tert-butylphenyl group. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Biochemical Analysis

Biochemical Properties

1-(4-tert-Butylphenyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways and the production of reactive metabolites .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of G-protein coupled receptors (GPCRs), which play a critical role in cell signaling. This modulation can lead to alterations in downstream signaling pathways, affecting processes such as cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as receptors and enzymes, leading to either inhibition or activation of their functions. For instance, it has been found to inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. This inhibition can result in increased levels of neurotransmitters, thereby affecting mood and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and neurotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These studies highlight the importance of careful dosage control when using this compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, impacting its overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-tert-Butylphenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 1-bromo-4-tert-butylbenzene. The reaction typically occurs in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-tert-Butylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be further functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated piperazine rings.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(4-tert-Butylphenyl)piperazine has several applications in scientific research:

Comparison with Similar Compounds

    1-(4-tert-Butylbenzyl)piperazine: Similar in structure but with a benzyl group instead of a phenyl group.

    1-(4-tert-Butylphenyl)methylpiperazine: Contains a methyl group attached to the piperazine ring.

    N-(4-tert-Butylphenyl)piperazine: Another derivative with different substitution patterns.

Uniqueness: 1-(4-tert-Butylphenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, influencing its reactivity and interaction with molecular targets. This uniqueness makes it valuable in the synthesis of specialized compounds and in pharmacological research .

Properties

IUPAC Name

1-(4-tert-butylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-14(2,3)12-4-6-13(7-5-12)16-10-8-15-9-11-16/h4-7,15H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDMNUOREWSOKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10987575
Record name 1-(4-tert-Butylphenyl)piperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68104-61-0
Record name 1-[4-(1,1-Dimethylethyl)phenyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68104-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-tert-Butylphenyl)piperazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-tert-Butylphenyl)piperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-tert-butylphenyl)piperazine
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Synthesis routes and methods I

Procedure details

1-Bromo-4-t-butylbenzene (2.38 mL, 14 mmol), piperazine (1.8 g, 21 mmol), sodium t-butoxide (1.95 g, 20.3 mmol) and dichlorobis(tri-o-tolylphosphine)palladium(II) (330.1 mg, 0.42 mmol) were dissolved in anhydrous toluene and reacted for 3 hours while heating at 100° C. After identifying complete disappearance of 1-bromo-4-t-butylbenzene by TLC, the reaction solution was filtered with celite. The filtrate was concentrated and purified by separation through column chromatography (CH2Cl2/MeOH, 1:1). A target compound (1.47 g, 6.732 mmol, 48.2%) was yielded.
Quantity
2.38 mL
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
330.1 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
48.2%

Synthesis routes and methods II

Procedure details

149 g (1 mole) of 4-tert-butylaniline, 178.5 g (1 mole) of bis-(2-chloroethylamine) hydrochloride and 138 g (1 mole) of potassium carbonate in 600 ml of diethylene glycol dimethyl ether are refluxed for 90 hours. The mixture is rendered strongly alkaline with 1 l of water and concentrated sodium hydroxide solution and stirred for 2 hours. The organic phase is extracted with 3×250 ml of methyl tert-butyl ether and the combined organic phases are washed with 2×250 ml of water, dried over sodium sulfate and evaporated down under reduced pressure. The residue is fractionated under reduced pressure to give 155 g (71% of theory) of a product of boiling point 114°-117° C./0.01 mbar and melting point 48°-52° C.
Quantity
149 g
Type
reactant
Reaction Step One
Name
bis-(2-chloroethylamine) hydrochloride
Quantity
178.5 g
Type
reactant
Reaction Step One
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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